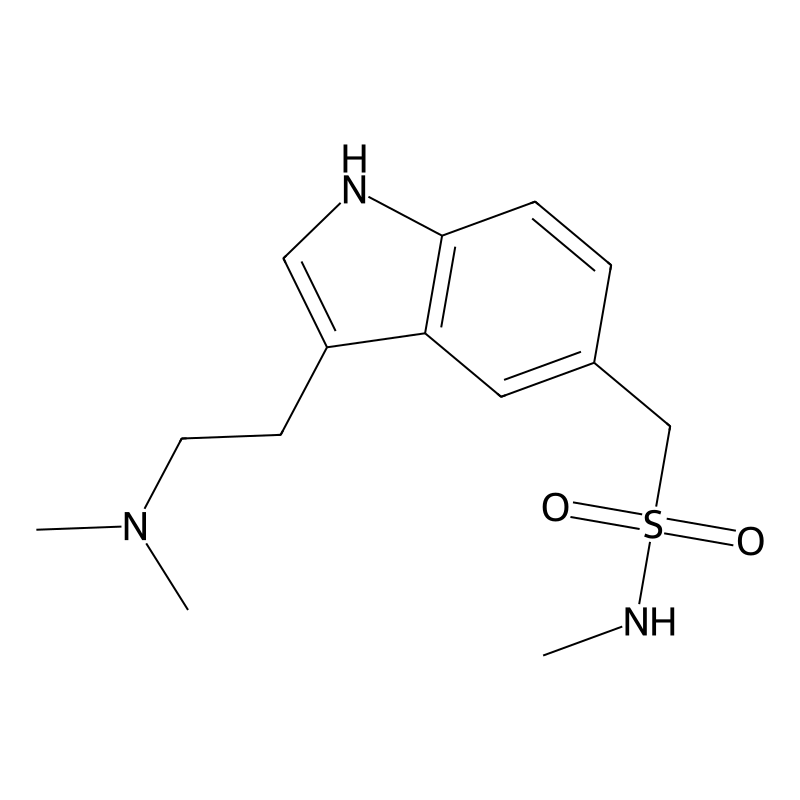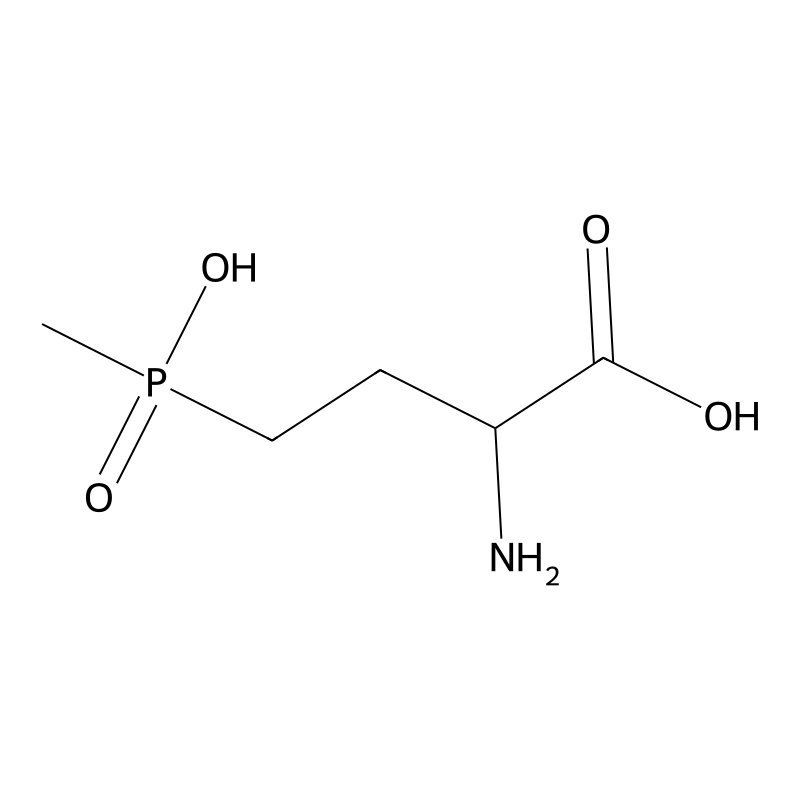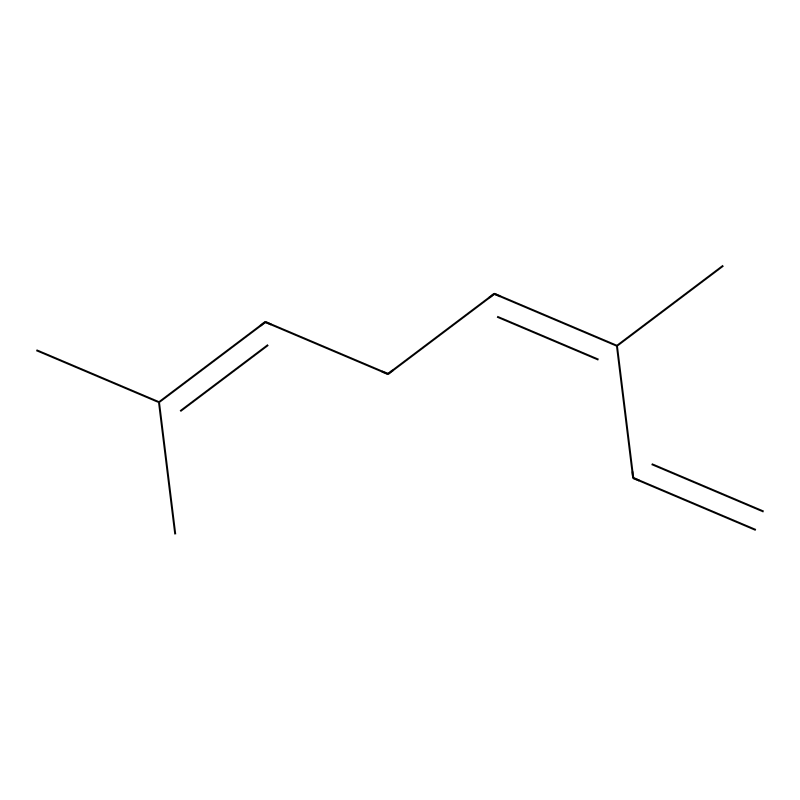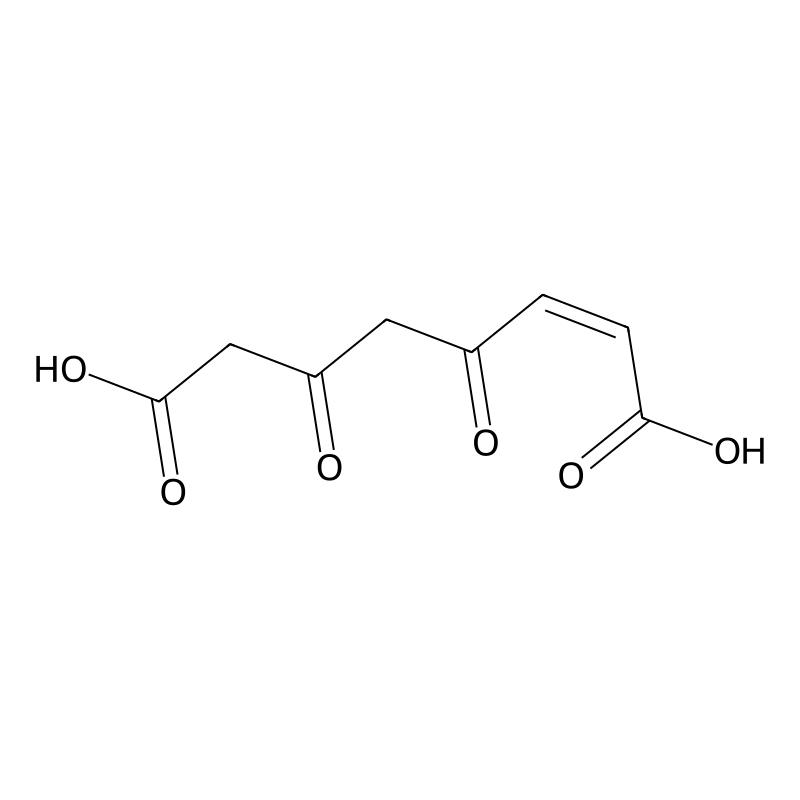N-(3-Hydroxypropyl)piperidine-3-carboxamide
Catalog No.
S779635
CAS No.
496057-59-1
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
496057-59-1
Product Name
N-(3-Hydroxypropyl)piperidine-3-carboxamide
IUPAC Name
N-(3-hydroxypropyl)piperidine-3-carboxamide
Molecular Formula
C9H18N2O2
Molecular Weight
186.25 g/mol
InChI
InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13)
InChI Key
HAFLYGPOCOJZEQ-UHFFFAOYSA-N
SMILES
C1CC(CNC1)C(=O)NCCCO
Canonical SMILES
C1CC(CNC1)C(=O)NCCCO
N-(3-Hydroxypropyl)piperidine-3-carboxamide is a compound that has gained widespread attention in the scientific community due to its potential applications in various fields of research and industry. This paper aims to provide an informative and engaging overview of this compound by discussing its
, Analytical Methods, Biological Properties,
, Limitations and Future Directions. Further research on this topic is necessary to fully understand the potential of N-(3-Hydroxypropyl)piperidine-3-carboxamide and its implications in various fields of research and industry.
Several analytical methods can be used for the identification and quantification of N-(3-Hydroxypropyl)piperidine-3-carboxamide. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). HPLC methods involve the separation of N-(3-Hydroxypropyl)piperidine-3-carboxamide from other compounds based on their differences in polarity and retention time. GC methods involve the separation of N-(3-Hydroxypropyl)piperidine-3-carboxamide based on their differences in volatility and retention time. MS methods involve the ionization of N-(3-Hydroxypropyl)piperidine-3-carboxamide followed by the detection and analysis of the resulting ions.
N-(3-Hydroxypropyl)piperidine-3-carboxamide has been shown to possess various biological properties such as antioxidant, antifungal, and anticancer activity. It has been reported to inhibit the growth of several cancer cell lines such as MCF-7, HepG2, and HCT-116. The compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been reported to possess antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger.
Despite the potential applications of N-(3-Hydroxypropyl)piperidine-3-carboxamide, there are several limitations that need to be addressed. These include the need for further toxicological studies to assess the safety of the compound in humans and the need for the development of more efficient synthetic methods for the preparation of N-(3-Hydroxypropyl)piperidine-3-carboxamide.
for research on this topic include the development of new applications of N-(3-Hydroxypropyl)piperidine-3-carboxamide in various fields, the modification of the compound to improve its chemical and biological properties, and the exploration of its potential use as a scaffold for the development of novel pharmaceuticals.
In conclusion, N-(3-Hydroxypropyl)piperidine-3-carboxamide is a compound with significant potential for use in various fields of research and industry. This paper has provided an informative and engaging overview of this compound by discussing its
XLogP3
-1.2
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms


Corrosive;Irritant
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








